molecular formula C15H19N6NaO8 B13826908 N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt

N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt

Cat. No.: B13826908
M. Wt: 434.34 g/mol
InChI Key: QTKCRQTYFQSYOE-AYDKGABZSA-M
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Description

N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt is a complex organic compound with the molecular formula C15H20N6O8Na. It is a modified nucleoside found in transfer RNA (tRNA) and plays a crucial role in the translation process of genetic information

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt involves several stepsThe final step involves the deprotection of the hydroxyl groups and the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound is more complex and requires stringent conditions to ensure high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce different amino or hydroxyl-substituted compounds .

Scientific Research Applications

N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt involves its incorporation into tRNA, where it plays a critical role in the accurate translation of genetic information. The compound interacts with specific enzymes and molecular targets, facilitating the proper folding and function of tRNA molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[((1S,2R)-1-Carboxy-2-hydroxybutylamino)carbonyl]adenosine sodium salt is unique due to its specific modification at the N6 position and the presence of the sodium salt, which enhances its solubility and stability under physiological conditions .

Properties

Molecular Formula

C15H19N6NaO8

Molecular Weight

434.34 g/mol

IUPAC Name

sodium;(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate

InChI

InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5-,6-,7+,9-,10-,13-;/m1./s1

InChI Key

QTKCRQTYFQSYOE-AYDKGABZSA-M

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+]

Canonical SMILES

CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+]

Origin of Product

United States

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